molecular formula C16H17NO3 B12643257 N-(2,3,4-Trimethoxybenzylidene)aniline CAS No. 31434-97-6

N-(2,3,4-Trimethoxybenzylidene)aniline

Cat. No.: B12643257
CAS No.: 31434-97-6
M. Wt: 271.31 g/mol
InChI Key: OVYLXHZACDAJSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3,4-Trimethoxybenzylidene)aniline is a useful research compound. Its molecular formula is C16H17NO3 and its molecular weight is 271.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

31434-97-6

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

N-phenyl-1-(2,3,4-trimethoxyphenyl)methanimine

InChI

InChI=1S/C16H17NO3/c1-18-14-10-9-12(15(19-2)16(14)20-3)11-17-13-7-5-4-6-8-13/h4-11H,1-3H3

InChI Key

OVYLXHZACDAJSQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C=NC2=CC=CC=C2)OC)OC

Origin of Product

United States

General Context of Schiff Bases in Chemical Science

Schiff bases, named after their discoverer Hugo Schiff, are a class of organic compounds characterized by a carbon-nitrogen double bond, with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen (R¹R²C=NR³). wikipedia.org This functional group is also known as an imine or azomethine. wikipedia.orgslideshare.net The formation of a Schiff base is typically achieved through the condensation of a primary amine with a carbonyl compound, such as an aldehyde or a ketone. wikipedia.orgbibliomed.org This reaction proceeds via a nucleophilic addition to form a hemiaminal intermediate, which then undergoes dehydration to yield the imine. wikipedia.org

The versatility of Schiff bases has established them as pivotal compounds in numerous scientific disciplines. iitk.ac.in Their applications are extensive and include:

Coordination Chemistry: Schiff bases are widely used as ligands that form stable complexes with a variety of metal ions. iitk.ac.inwisdomlib.org The imine nitrogen atom is basic and possesses a lone pair of electrons, making it an excellent donor for coordination. slideshare.netbibliomed.org These metal complexes are crucial in fields like materials science and catalysis. iitk.ac.inwisdomlib.org

Catalysis: Metal complexes derived from Schiff bases are effective catalysts for a range of organic transformations, facilitating processes such as bond formation and isomerization. iitk.ac.in Chiral Schiff bases were among the first ligands to be successfully employed in asymmetric catalysis. wikipedia.org

Analytical Chemistry: Many Schiff bases form distinctly colored complexes with specific metal ions, enabling their use as colorimetric reagents for the detection and quantification of these ions through spectrophotometry. iitk.ac.in They can also be designed as chemosensors that signal the presence of target analytes through changes in color or fluorescence. iitk.ac.in

Biological and Medicinal Chemistry: Schiff bases and their metal complexes have been extensively investigated for a wide array of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. wikipedia.orgslideshare.netomicsonline.org They play a role in biological processes like transamination and decarboxylation. omicsonline.org

Significance of Iminobenzyl Derivatives in Organic Chemistry

N-(2,3,4-Trimethoxybenzylidene)aniline is an example of an N-benzylidene aniline (B41778), a prominent subclass of Schiff bases that can be described as iminobenzyl derivatives. The core structure, featuring a benzene (B151609) ring attached to a C=N double bond, is a versatile building block in organic synthesis. These derivatives are not merely stable products but also serve as key intermediates for the synthesis of various other compounds, particularly nitrogen-containing heterocycles. jocpr.com

The iminodibenzyl (B195756) scaffold, a related but more complex structure, is central to a number of pharmacologically active molecules with properties including use as psychotonics, antiemetics, and antihistaminics. google.com The synthesis of these complex molecules often relies on the formation and manipulation of imine functionalities. beilstein-journals.org The reactivity of the C=N bond in iminobenzyl derivatives allows for a variety of chemical transformations, making them valuable precursors in multi-step synthetic pathways. nbinno.com Furthermore, the electronic properties of the aromatic rings can be modulated by introducing different substituents, which in turn influences the reactivity and potential applications of the molecule, from creating ligands for organometallic catalysts to developing materials for organic light-emitting diodes (OLEDs). beilstein-journals.orgwikipedia.org

Overview of Research Directions Pertaining to N 2,3,4 Trimethoxybenzylidene Aniline

While specific research literature on N-(2,3,4-Trimethoxybenzylidene)aniline is sparse, extensive studies on closely related analogs provide a clear indication of the primary research directions for this compound. Investigations into derivatives such as (E)-N-(2,3,4-Trimethoxy-6-methylbenzylidene)aniline and (E)-4-Bromo-N-(2,3,4-trimethoxybenzylidene)aniline highlight a focus on structural characterization, synthesis, and biological screening. researchgate.netnih.gov

Another significant research direction is the evaluation of biological activity. The analog N-(2,3,4-trimethoxy-6-methylbenzylidene)-2-methyl-benzenamine was found to possess moderate antibacterial activity. researchgate.net This suggests that this compound and its derivatives are viable candidates for antimicrobial screening against various pathogens. omicsonline.orgresearchgate.net

The synthesis and spectroscopic characterization of these compounds form the foundation of this research. Characterization is routinely performed using Fourier-transform infrared (FTIR) spectroscopy to confirm the presence of the characteristic C=N imine stretch, and by Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the precise chemical environment of the protons and carbon atoms. researchgate.netresearchgate.netjconsortium.com

Crystallographic Data for Analogs of this compound
Parameter(E)-N-(2,3,4-Trimethoxy-6-methylbenzylidene)aniline nih.gov(E)-4-Bromo-N-(2,3,4-trimethoxybenzylidene)aniline nih.gov
Chemical FormulaC₁₇H₁₉NO₃C₁₆H₁₆BrNO₃
Molecular Weight285.33 g/mol350.2 g/mol
Crystal SystemTriclinicTriclinic
Space GroupP1P1
a (Å)8.3126 (13)7.9103 (3)
b (Å)9.9938 (17)9.9902 (4)
c (Å)10.8661 (19)10.7821 (3)
α (°)110.102 (2)93.068 (3)
β (°)111.995 (2)108.568 (3)
γ (°)92.7000 (10)109.679 (3)
Volume (ų)769.8 (2)748.10 (5)
Dihedral Angle (rings)54.6 (2)°64.02 (6)°

Historical Development of Synthetic Approaches to Analogous Compounds

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For N-(2,3,4-Trimethoxybenzylidene)aniline, this analysis would provide critical insights into its molecular geometry, conformation, and the nature of intermolecular interactions that dictate its crystal packing. The data presented in this section is based on published crystallographic studies of structurally similar compounds, such as (E)-N-(2,3,4-Trimethoxy-6-methylbenzylidene)aniline and (E)-4-Bromo-N-(2,3,4-trimethoxybenzylidene)aniline. nih.govresearchgate.netresearchgate.netnih.gov

Elucidation of Molecular Geometry and Conformation

The molecular structure of this compound consists of a trimethoxy-substituted benzene (B151609) ring and an aniline (B41778) ring linked by an imine (-CH=N-) bridge. X-ray diffraction analysis of analogous compounds reveals that the molecule typically adopts an E (trans) configuration about the C=N double bond. researchgate.netnih.gov The two aromatic rings are generally not coplanar. The dihedral angle between the plane of the trimethoxybenzylidene ring and the aniline ring is a key conformational parameter. For instance, in the related compound (E)-N-(2,3,4-Trimethoxy-6-methylbenzylidene)aniline, a dihedral angle of 54.6(2)° has been reported. nih.govresearchgate.netdoaj.org In another analogue, (E)-4-Bromo-N-(2,3,4-trimethoxybenzylidene)aniline, this angle is 64.02(6)°. nih.gov The C-C=N-C torsion angle is typically close to 180°, confirming the trans geometry. For (E)-N-(2,3,4-Trimethoxy-6-methylbenzylidene)aniline, this torsion angle is -177.3(2)°. nih.govresearchgate.netdoaj.org The bond lengths and angles within the molecule are expected to be within the standard ranges for similar Schiff base compounds. researchgate.net

A representative table of expected crystallographic data for this compound, based on its analogues, is provided below.

Crystal Data ParameterExpected Value
Crystal systemTriclinic or Monoclinic
Space groupP-1 or P21/n
a (Å)8.3 - 7.7
b (Å)9.9 - 27.2
c (Å)10.8 - 8.4
α (°)~110 or 90
β (°)~111 or ~92-111
γ (°)~92 or 90
V (ų)~770 - 1650
Z2 or 4

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal structure of this compound would be stabilized by a network of intermolecular interactions. Weak C-H···O and C-H···N hydrogen bonds are commonly observed in related Schiff bases, where hydrogen atoms from the aromatic rings or methoxy (B1213986) groups interact with the oxygen atoms of the methoxy groups or the nitrogen atom of the imine. researchgate.net

Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules are expected to play a significant role in the crystal packing. researchgate.net The centroid-centroid distances and the offset between the stacked rings are characteristic parameters of these interactions. In (E)-N-(2,3,4-Trimethoxy-6-methylbenzylidene)aniline, π-π stacking interactions have been reported with a centroid-centroid distance of 4.236(1) Å. nih.gov C-H···π interactions, where a C-H bond points towards the face of an aromatic ring, are also plausible. nih.govresearchgate.netdoaj.org

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR techniques are indispensable for the complete structural elucidation of organic molecules in solution and in the solid state.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Spectral Assignment

While a complete set of 2D NMR spectra for this compound is not available in the literature, the application of these techniques would allow for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

COSY (Correlation Spectroscopy): This experiment would reveal ¹H-¹H spin-spin couplings, primarily between protons that are two or three bonds apart (vicinal and geminal couplings). sdsu.eduyoutube.com This would be instrumental in identifying the connectivity of protons within the aniline and trimethoxybenzylidene rings. For instance, cross-peaks would be expected between the protons on the aniline ring and between the adjacent protons on the trimethoxy-substituted ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. sdsu.eduyoutube.com Each cross-peak in the HSQC spectrum would correspond to a C-H bond, allowing for the direct assignment of the carbon atom attached to a specific proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four). sdsu.eduyoutube.com HMBC is particularly powerful for identifying the connectivity between different fragments of the molecule. For example, it would show correlations between the imine proton and the carbons of both the aniline and benzylidene rings, as well as correlations between the methoxy protons and their attached carbons and adjacent quaternary carbons.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts and key HMBC correlations for this compound is presented below for illustrative purposes. The chemical shifts are estimated based on data for similar Schiff bases. dergipark.org.trsemanticscholar.org

PositionExpected ¹³C δ (ppm)Expected ¹H δ (ppm)Expected Key HMBC Correlations (¹H → ¹³C)
Imine-CH~160~8.4 (s)C(aniline-C1), C(benzylidene-C1)
Aniline-C1~150--
Aniline-C2,6~121~7.2 (d)C(aniline-C4), C(imine)
Aniline-C3,5~129~7.4 (t)C(aniline-C1)
Aniline-C4~125~7.3 (t)C(aniline-C2,6)
Benzylidene-C1~125--
Benzylidene-C2~150--
Benzylidene-C3~145--
Benzylidene-C4~155--
Benzylidene-C5~110~6.8 (d)C(benzylidene-C1), C(benzylidene-C3)
Benzylidene-C6~120~7.5 (d)C(benzylidene-C2), C(benzylidene-C4)
2-OCH₃~56~3.9 (s)C(benzylidene-C2)
3-OCH₃~61~3.8 (s)C(benzylidene-C3)
4-OCH₃~62~3.85 (s)C(benzylidene-C4)

Solid-State NMR for Conformational Studies in Crystalline Phase

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in their crystalline form, which can be compared with the data obtained from single-crystal X-ray diffraction. ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CPMAS) are common ssNMR techniques used for studying Schiff bases. nih.gov

By analyzing the chemical shifts in the solid state, it is possible to gain insights into the local environment of each nucleus, including the effects of crystal packing and intermolecular interactions. For this compound, ¹³C CPMAS would reveal the number of crystallographically inequivalent molecules in the unit cell through the splitting of signals. ¹⁵N CPMAS would be particularly sensitive to the electronic environment of the imine nitrogen and could provide information about any hydrogen bonding interactions involving this atom. nih.gov These studies would complement the X-ray diffraction data by providing a more detailed picture of the electronic structure of the molecule in the solid state.

Dynamic NMR for Rotational Barriers and Tautomeric Equilibria

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for quantifying the energetics of intramolecular dynamic processes that occur on the NMR timescale, such as conformational changes and restricted bond rotation. montana.edu For a molecule to be studied by DNMR, a nucleus must experience different magnetic environments in the exchanging states, and the rate of this exchange must be in a specific range (typically 10⁻¹ to 10⁵ s⁻¹). montana.edugac.edu By analyzing the changes in the NMR lineshape as a function of temperature, particularly the coalescence temperature where two distinct signals merge into a single broad peak, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. mdpi.comnih.gov

In this compound, two primary rotational barriers are of interest:

Rotation around the C(aryl)-N bond: This involves the rotation of the aniline ring relative to the imine C=N bond.

Rotation around the C(aryl)-C(imine) bond: This involves the rotation of the trimethoxybenzylidene ring.

Regarding tautomeric equilibria, the most common form in Schiff bases is the enol-imine ⇌ keto-amine equilibrium, which requires the presence of a hydroxyl group, typically ortho to the imine linkage, to facilitate intramolecular proton transfer. nih.govrsc.orgmdpi.com this compound lacks any hydroxyl groups or other labile protons that could participate in significant prototropic tautomerism. Therefore, it is expected to exist predominantly in the imine form, and enol-imine/keto-amine tautomeric equilibria are not a significant feature of its chemistry.

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides critical information about the functional groups and bonding arrangements within a molecule.

The vibrational spectrum of this compound is complex, but key vibrational modes can be assigned to specific functional groups. The assignments are based on established group frequencies and data from closely related compounds, such as (E)-4-bromo-N-(2,3,4-trimethoxybenzylidene)aniline. researchgate.net The most characteristic vibrations are the C=N imine stretch, aromatic C=C stretches, and the C-O stretches of the methoxy groups.

The key functional groups in the molecule are readily identified by their characteristic vibrational frequencies.

Imine Group (C=N): The C=N stretching vibration is a hallmark of Schiff bases and typically appears as a strong band in the FT-IR spectrum in the region of 1600-1630 cm⁻¹. For a related compound, (E)-4-bromo-N-(2,3,4-trimethoxybenzylidene)aniline, this peak is observed at 1615 cm⁻¹. researchgate.net

Aromatic Rings: The C=C stretching vibrations within the two benzene rings give rise to multiple bands in the 1400-1600 cm⁻¹ region. researchgate.net C-H stretching vibrations of the aromatic protons are expected above 3000 cm⁻¹.

Methoxy Groups (-OCH₃): The methoxy groups are identified by their C-H stretching and bending modes and, most characteristically, by the asymmetric and symmetric C-O-C stretching vibrations. The asymmetric stretch typically appears as a strong band around 1250 cm⁻¹, while the symmetric stretch is found near 1040 cm⁻¹.

Aliphatic C-H Bonds: The methyl groups of the methoxy substituents exhibit C-H stretching vibrations in the 2830-2990 cm⁻¹ range. For a bromo-substituted analogue, these have been noted between 2911–2998 cm⁻¹ and a strong band at 2837 cm⁻¹. researchgate.net

Interactive Table: Characteristic Vibrational Modes for this compound Data is inferred from structurally similar compounds. researchgate.netresearchgate.net

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity (FT-IR)
ν(C-H) aromaticAromatic C-H3100 - 3000Medium to Weak
ν(C-H) aliphaticMethoxy -CH₃2990 - 2830Medium to Strong
ν(C=N)Imine1630 - 1600Strong
ν(C=C)Aromatic Ring1600 - 1450Medium to Strong
νas(C-O-C)Aryl-O-CH₃1275 - 1200Strong
νs(C-O-C)Aryl-O-CH₃1050 - 1020Strong
δ(C-H) out-of-planeAromatic C-H900 - 675Strong

ν = stretching; δ = bending; as = asymmetric; s = symmetric

Study of Hydrogen Bonding Interactions through Vibrational Shifts

This compound does not possess strong hydrogen bond donors like -OH or -NH₂ groups. Consequently, it cannot form the strong intramolecular hydrogen bonds that cause significant vibrational shifts in other Schiff bases. rsc.orgresearchgate.net However, weak intramolecular hydrogen bonds of the C-H···O or C-H···N type may exist, as observed in the crystal structure of a related compound where they contribute to structural stabilization. nih.gov Such weak interactions cause only minor shifts in vibrational frequencies that are difficult to resolve from other conformational effects. In protic solvents, intermolecular hydrogen bonding between the solvent and the nitrogen atom of the imine or the oxygen atoms of the methoxy groups can occur. This interaction would lead to a slight decrease in the frequency (red shift) of the C=N stretching vibration, as the hydrogen bond weakens the C=N double bond character. nih.gov

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, particularly UV-Vis absorption, provides insight into the conjugated π-electron system of the molecule.

The primary chromophore in this compound is the entire conjugated system comprising the benzylidene ring, the imine bridge (-CH=N-), and the aniline ring. The electronic spectrum of such compounds is typically characterized by two main types of transitions:

π → π* Transitions: These are high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. researchgate.net In N-benzylideneaniline systems, multiple π → π* bands are observed. The highest energy band is associated with the localized excitations within the benzene rings, while the lower energy, longer wavelength band corresponds to an electronic transition across the entire conjugated system. researchgate.net

n → π* Transitions: This transition involves the excitation of a non-bonding electron from the nitrogen atom's lone pair into a π* antibonding orbital. These transitions are generally much weaker in intensity than π → π* transitions and can sometimes be obscured by the stronger absorption bands. illinois.edu

The three methoxy groups on the benzylidene ring act as auxochromes. As electron-donating groups, they extend the conjugation and cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the unsubstituted N-benzylideneaniline.

While specific emission data for this compound is not available, many Schiff bases are known to be fluorescent, and the emission spectrum would be expected to be a mirror image of the lowest energy absorption band.

Interactive Table: Expected Electronic Transitions for this compound Wavelengths are approximate and based on general data for substituted Schiff bases. researchgate.net

Transition TypeOrbitals InvolvedChromophoreExpected λmax (nm)Molar Absorptivity (ε)
π → ππ → πBenzene Rings~220 - 250High
π → ππ → πFull Conjugated System~280 - 350High
n → πn → πC=N Imine~350 - 400Low

Fluorescence and Phosphorescence Quantum Yields and Lifetimes

The determination of fluorescence and phosphorescence quantum yields (Φ) and lifetimes (τ) is crucial for understanding the photophysical deactivation pathways of an excited molecule. For this compound, these parameters would quantify the efficiency of light emission versus non-radiative processes such as internal conversion and intersystem crossing.

Fluorescence Quantum Yield (Φf) and Lifetime (τf): The fluorescence quantum yield would be determined relative to a well-characterized standard. The fluorescence lifetime represents the average time the molecule spends in the first excited singlet state (S₁) before returning to the ground state (S₀).

Phosphorescence Quantum Yield (Φp) and Lifetime (τp): Phosphorescence involves a transition from the first excited triplet state (T₁) to the ground state. The quantum yield and lifetime of this process provide insight into the efficiency of intersystem crossing from the S₁ to the T₁ state and the stability of the triplet state.

A hypothetical data table for these properties is presented below.

ParameterValueConditions (e.g., Solvent, Temperature)
Fluorescence Quantum Yield (Φf)Data not available
Fluorescence Lifetime (τf)Data not available
Phosphorescence Quantum Yield (Φp)Data not available
Phosphorescence Lifetime (τp)Data not available

Solvatochromic and Thermochromic Behavior Investigations

Solvatochromism: This phenomenon describes the change in the position, and sometimes the intensity and shape, of a compound's absorption or emission spectra with a change in solvent polarity. wikipedia.org Investigating the solvatochromic behavior of this compound would involve recording its UV-Vis absorption and fluorescence spectra in a range of solvents with varying polarities. This analysis helps to understand the nature of the electronic transitions and the difference in dipole moment between the ground and excited states. A bathochromic (red) shift with increasing solvent polarity typically indicates a more polar excited state, a phenomenon known as positive solvatochromism. wikipedia.org Conversely, a hypsochromic (blue) shift suggests a less polar excited state (negative solvatochromism). wikipedia.org

A representative data table for a solvatochromic study is shown below.

SolventDielectric Constant (ε)Absorption λmax (nm)Emission λmax (nm)
Hexane1.88Data not availableData not available
Dichloromethane8.93Data not availableData not available
Acetone20.7Data not availableData not available
Acetonitrile37.5Data not availableData not available
Methanol (B129727)32.7Data not availableData not available

Thermochromism: This property refers to a reversible change in a compound's color upon a change in temperature. medcraveonline.com For Schiff bases, thermochromism in the solid state is often linked to a temperature-induced tautomerism between the enol-imine and keto-amine forms. nih.gov An investigation into the thermochromic behavior of this compound would involve monitoring its solid-state absorption or reflectance spectrum at different temperatures.

A sample data table for thermochromic analysis would appear as follows:

Temperature (°C)Solid-State ColorAbsorption λmax (nm)
25Data not availableData not available
50Data not availableData not available
75Data not availableData not available
100Data not availableData not available

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful analytical technique that provides the exact mass of a molecule with high precision, allowing for the determination of its elemental composition.

Precise Mass Determination and Elemental Composition Verification

In an HRMS analysis of this compound, the experimentally measured mass of the molecular ion ([M]+ or [M+H]+) would be compared to the theoretically calculated mass for its chemical formula, C₁₆H₁₇NO₃. A close match between the experimental and theoretical masses would confirm the elemental composition of the synthesized compound.

A typical data table for HRMS analysis is structured as follows:

IonCalculated m/zMeasured m/zMass Difference (ppm)
[M+H]⁺Data not availableData not availableData not available
[M+Na]⁺Data not availableData not availableData not available

Fragmentation Pathway Analysis for Structural Confirmation

Electron ionization (EI) or collision-induced dissociation (CID) in mass spectrometry causes the molecular ion to break apart into smaller fragment ions. The pattern of these fragments is characteristic of the molecule's structure and can be used for its confirmation. For this compound, key fragmentation pathways would likely involve cleavage of the imine bond (C=N), loss of the methoxy groups (-OCH₃), and fragmentation of the aniline and trimethoxybenzene rings. Analyzing these pathways provides unambiguous structural verification.

A hypothetical table of major fragments is presented below.

m/zProposed Fragment Ion
Data not availableMolecular Ion [C₁₆H₁₇NO₃]⁺•
Data not availableLoss of a methyl radical from a methoxy group
Data not availableCleavage of the imine bond
Data not availableFragment corresponding to the aniline moiety
Data not availableFragment corresponding to the trimethoxybenzyl moiety

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties, including geometry, vibrational frequencies, and electronic characteristics. The B3LYP functional is a popular hybrid functional commonly used for these calculations, often paired with basis sets like 6-311++G(d,p) to achieve a good balance between accuracy and computational cost. globalresearchonline.net

A fundamental step in computational analysis is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. For Schiff bases, this involves determining key bond lengths, bond angles, and dihedral angles.

Experimental X-ray crystallography data for analogous compounds, such as (E)-4-Bromo-N-(2,3,4-trimethoxybenzylidene)aniline and (E)-N-(2,3,4-Trimethoxy-6-methylbenzylidene)aniline, provide a valuable reference for computed geometries. nih.govnih.gov In these structures, the imine (C=N) bond adopts an E (trans) configuration. nih.govnih.gov A significant structural feature is the dihedral angle (the twist) between the two aromatic rings, which is reported to be 64.02(6)° for the 4-bromo analogue and 54.6(2)° for the 6-methyl analogue. nih.govnih.gov This non-planar arrangement is a common characteristic of such Schiff bases.

DFT calculations, typically performed in the gaseous phase, can then refine this geometry and predict how it might differ without crystal packing forces. Computational studies on similar Schiff bases have shown excellent agreement between DFT-calculated geometric parameters and those determined by X-ray diffraction. nih.gov

Table 1: Selected Experimental Bond Lengths and Dihedral Angle for an Analogue of this compound Data for (E)-4-Bromo-N-(2,3,4-trimethoxybenzylidene)aniline nih.govresearchgate.net

Parameter Bond Experimental Value (Å)
Bond Length C=N (Imine) 1.268(2)
Bond Length C-N (Aniline) 1.423(2)
Bond Length C-C (Imine-Ring) 1.465(3)
Dihedral Angle Benzylidene Ring / Aniline Ring 64.02(6)°

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and electronic transport properties. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited, making it a "soft" molecule. nih.gov In studies of related benzylidene-aniline compounds, DFT calculations have been used to determine these energy levels. For example, a computational study on N-(p-dimethylaminobenzylidene)-p-nitroaniline using the B3LYP/6-311G method reported a HOMO-LUMO gap of 2.94 eV. nih.gov The distribution of these orbitals is also informative; typically, the HOMO density is located on the electron-rich aniline moiety, while the LUMO density is concentrated on the benzylidene portion and the imine bridge, indicating that an electronic transition involves an intramolecular charge transfer (ICT) from the aniline ring to the rest of the molecule. researchgate.net

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. It provides a picture of the bonding in terms of localized Lewis-type structures (bonds and lone pairs). By examining the interactions between filled (donor) and vacant (acceptor) orbitals, one can quantify their stabilization energy, E(2).

For Schiff bases, a key interaction is the hyperconjugative effect involving the lone pair (LP) of the imine nitrogen atom. NBO analysis on similar molecules reveals a significant stabilizing interaction between the lone pair of the nitrogen atom, LP(1) N, and the antibonding π* orbitals of the adjacent C-C bonds of the aromatic rings. researchgate.net This delocalization of electron density contributes to the stability of the molecule's conjugated system.

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP surface is colored according to its electrostatic potential value: red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential.

For a molecule like this compound, MEP maps are expected to show the most negative potential (red) around the electronegative oxygen atoms of the methoxy groups and the nitrogen atom of the imine group. researchgate.net These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors. Conversely, regions of positive potential (blue) are typically found around the hydrogen atoms, particularly the acidic protons of the aromatic rings, making them potential sites for nucleophilic interaction. researchgate.net

Theoretical vibrational analysis through DFT is a powerful technique for assigning the vibrational modes observed in experimental infrared (IR) and Raman spectra. Calculated harmonic vibrational frequencies are often scaled by a specific factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors, leading to better agreement with experimental data. globalresearchonline.net

For this compound, key vibrational modes would include:

C=N Stretching: The characteristic imine stretch, typically appearing in the 1600-1650 cm⁻¹ region.

C-O Stretching: Asymmetric and symmetric stretching of the methoxy groups (Ar-OCH₃).

Aromatic C-H Stretching: Vibrations occurring above 3000 cm⁻¹.

Ring Vibrations: C-C stretching modes within the benzene rings, usually found in the 1400-1600 cm⁻¹ range. sphinxsai.com

Computational studies on molecules like 3,4,5-trimethoxyaniline (B125895) have successfully used DFT calculations to assign complex spectra, correlating calculated frequencies with observed peaks from FT-IR and FT-Raman measurements. researchgate.net

Table 2: Illustrative Vibrational Frequency Assignments for Related Aniline Derivatives Based on data for 3,4,5-Trimethoxyaniline researchgate.net

Assignment Calculated Frequency (cm⁻¹, Scaled) Experimental Frequency (cm⁻¹, FT-IR)
NH₂ Asymmetric Stretch 3426 3422
NH₂ Symmetric Stretch 3324 3320
Aromatic C-H Stretch 3080 3075
C-C Ring Stretch 1588 1588
C-N Stretch 1258 1260
C-O-C Asymmetric Stretch 1238 1236

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. acs.org By solving Newton's equations of motion for a system, MD simulations can provide detailed information about the conformational dynamics, stability, and interactions of a molecule in various environments (e.g., in solution or interacting with a biological macromolecule). nih.govcapes.gov.br

For this compound, MD simulations could be employed to:

Simulate its behavior in different solvents to understand solvation effects and intermolecular interactions.

Studies on other Schiff bases have used MD simulations to confirm the stability of ligand-receptor complexes predicted by molecular docking, observing how the complex behaves over a period of several nanoseconds. nih.gov

Conformational Analysis and Flexibility

The three-dimensional arrangement of a molecule, or its conformation, is critical in determining its physical and chemical properties. For this compound, the key conformational features are the orientation of the two aromatic rings relative to each other and the configuration of the central imine (-C=N-) bond.

Experimental data from X-ray crystallography on closely related compounds suggest that the molecule likely adopts a non-planar conformation. The dihedral angle between the aniline and the trimethoxybenzylidene rings is a key parameter describing this non-planarity. In the solid state, a significant twist between these two rings is generally observed. This is attributed to the steric hindrance between the hydrogen atom on the imine carbon and the ortho-hydrogens on the aniline ring, as well as the electronic effects of the substituents.

For instance, in the related compound (E)-N-(2,3,4-Trimethoxy-6-methylbenzylidene)aniline, the dihedral angle between the two phenyl rings is reported to be 54.6(2)°. nih.govdoaj.org Similarly, for (E)-4-Bromo-N-(2,3,4-trimethoxybenzylidene)aniline, this dihedral angle is 64.02(6)°. researchgate.netnih.gov These values indicate a considerable deviation from planarity. It is reasonable to infer that this compound would also exhibit a similarly twisted conformation. The molecule adopts a trans or E configuration about the central C=N double bond, which is generally the more stable isomer for Schiff bases due to reduced steric clash. researchgate.netresearchgate.net

CompoundDihedral Angle Between Aromatic Rings (°)Reference
(E)-N-(2,3,4-Trimethoxy-6-methylbenzylidene)aniline54.6(2) nih.gov, doaj.org
(E)-4-Bromo-N-(2,3,4-trimethoxybenzylidene)aniline64.02(6) researchgate.net, nih.gov
2,3-Dimethyl-N-[(E)-2,4,5-trimethoxybenzylidene]aniline61.32(6) nih.gov

This table presents dihedral angles for compounds structurally related to this compound to illustrate the expected non-planar conformation.

Solvation Effects and Solvent Interactions

The interaction of a molecule with its solvent environment can significantly alter its conformation and electronic properties. For this compound, the presence of polar methoxy groups and the nitrogen atom in the imine bond makes it susceptible to interactions with polar solvents.

Computational studies on similar Schiff bases have shown that solvent polarity can influence the electronic absorption spectra, which is a reflection of changes in the electronic structure. mdpi.com In polar solvents, it is anticipated that the dipole moment of this compound would be stabilized, potentially leading to a more polar ground state. Hydrogen bonding between protic solvents and the nitrogen atom of the imine or the oxygen atoms of the methoxy groups can also occur.

Theoretical models, such as the Polarizable Continuum Model (PCM), are often employed to simulate the effects of a solvent. These calculations can predict shifts in spectroscopic properties and changes in the conformational preferences of the molecule in different solvent environments. For example, a study on (E)-N′-(3,4-dimethoxybenzylidene)furan-2-carbohydrazide showed that the strength of intermolecular hydrogen bonds decreased with an increase in the dielectric continuum of the solvent. manchester.ac.uk This suggests that in more polar solvents, the interactions between the solute and solvent molecules become more dominant over solute-solute interactions.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that allows for the detailed analysis of chemical bonds and non-covalent interactions based on the topology of the electron density.

Characterization of Chemical Bonds and Non-Covalent Interactions

In the context of this compound, a QTAIM analysis would provide a quantitative description of the bonding within the molecule. The analysis of bond critical points (BCPs) would reveal the nature of the covalent bonds. For instance, the C=N imine bond would be characterized by a high value of electron density (ρ) and a negative Laplacian of the electron density (∇²ρ), indicative of a shared interaction.

Furthermore, QTAIM is particularly useful for identifying and characterizing weaker non-covalent interactions that are crucial for understanding the molecule's conformational stability and crystal packing. In this compound, several intramolecular non-covalent interactions are expected. These could include C-H···O interactions between the methoxy groups and the aromatic rings, and potentially C-H···π interactions. The crystal structure of the related (E)-N-(2,3,4-Trimethoxy-6-methylbenzylidene)aniline is stabilized by C–H⋯O hydrogen bonds and π–π stacking interactions. researchgate.net A QTAIM analysis would precisely locate the bond paths and critical points associated with these interactions, providing quantitative measures of their strength.

The characterization of these bonds and interactions is fundamental to a deeper understanding of the structure-property relationships in this compound and related Schiff bases.

Reactivity and Reaction Mechanism Studies of N 2,3,4 Trimethoxybenzylidene Aniline

Investigation of Hydrolysis Kinetics and Mechanisms

The hydrolysis of Schiff bases, the cleavage of the C=N bond by water to yield the corresponding amine and aldehyde, is a fundamental reaction. masterorganicchemistry.comchemistrysteps.com This process is the reverse of the condensation reaction used for their synthesis. byjus.comnews-medical.net The mechanism of imine hydrolysis is generally acid-catalyzed and involves a series of reversible steps. masterorganicchemistry.comchemistrysteps.commasterorganicchemistry.com

The reaction typically initiates with the protonation of the imine nitrogen, which increases the electrophilicity of the azomethine carbon. masterorganicchemistry.comchemistrysteps.com This is followed by the nucleophilic attack of a water molecule on the imine carbon, leading to the formation of a carbinolamine intermediate. pressbooks.publibretexts.org Subsequent proton transfer and elimination of the amine regenerate the aldehyde. chemistrysteps.com The rate of hydrolysis is significantly dependent on the pH of the medium. rsc.org While the general mechanism for imine hydrolysis is well-established, specific kinetic data such as rate constants and activation parameters for N-(2,3,4-trimethoxybenzylidene)aniline are not extensively documented in the available literature. However, studies on other Schiff bases have shown that the reaction rate can be influenced by the electronic nature of the substituents on the aromatic rings. scilit.com Electron-donating groups, such as the trimethoxy substituents in the title compound, are expected to influence the rate of hydrolysis by affecting the basicity of the imine nitrogen and the stability of the intermediates.

General Mechanism of Acid-Catalyzed Imine Hydrolysis

Step Description
1. Protonation The imine nitrogen is protonated by an acid catalyst, forming an iminium ion.
2. Nucleophilic Attack A water molecule acts as a nucleophile and attacks the electrophilic imine carbon.
3. Proton Transfer A proton is transferred from the oxygen to the nitrogen, forming a protonated carbinolamine.
4. Elimination The C-N bond cleaves, eliminating the amine and forming a protonated carbonyl group.

| 5. Deprotonation | The protonated carbonyl is deprotonated, regenerating the aldehyde and the acid catalyst. |

Nucleophilic and Electrophilic Addition Reactions

The C=N double bond in this compound is the primary site for addition reactions. The polarity of this bond, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic, allows for both nucleophilic and electrophilic additions.

Nucleophilic Addition: The azomethine carbon of imines is susceptible to nucleophilic attack, although it is generally less electrophilic than the carbonyl carbon of aldehydes and ketones. nih.govuwo.ca The electrophilicity of the imine carbon can be enhanced by protonation with an acid, which forms a more reactive iminium ion. nih.gov A variety of nucleophiles, including organometallic reagents, can add across the C=N bond to form new carbon-carbon bonds. researchgate.net The presence of the three electron-donating methoxy (B1213986) groups on the benzylidene ring of this compound would be expected to decrease the electrophilicity of the imine carbon, potentially reducing its reactivity towards nucleophiles compared to unsubstituted benzylideneaniline.

Electrophilic Addition: The nitrogen atom of the imine possesses a lone pair of electrons and can therefore act as a nucleophile or a base. nih.gov Reactions with electrophiles can occur at the nitrogen atom. For instance, alkylation or acylation of the nitrogen can lead to the formation of quaternary iminium salts or other derivatives. However, detailed studies on the electrophilic addition reactions specifically at the C=N double bond of this compound are not widely reported. Electrophilic aromatic substitution on the aniline (B41778) ring is also a possible reaction pathway, with the imine group acting as a directing group. news-medical.net

Derivatization and Functionalization Strategies

The modification of the this compound scaffold can be achieved through various derivatization and functionalization strategies to introduce new properties or to synthesize more complex molecules.

Introduction of Additional Functional Groups

A primary strategy for introducing additional functional groups into the structure of this compound is through the use of substituted starting materials in the initial condensation reaction. libretexts.orgmdpi.comresearchgate.net By selecting anilines or benzaldehydes that already contain the desired functional groups, a wide array of derivatives can be synthesized. For example, the introduction of bromo or methyl groups has been reported. byjus.comnih.gov

Another potential strategy is the direct functionalization of the pre-formed Schiff base. For instance, C-H functionalization of the aniline ring could be a viable approach to introduce new substituents. researchgate.net The trimethoxy-substituted ring could also be a target for electrophilic aromatic substitution, although the directing effects of the methoxy groups and the imine would need to be considered.

Synthesis of Dimeric or Polymeric Analogues

The synthesis of dimeric or polymeric structures based on this compound can be envisioned through several routes.

Dimeric Analogues: Dimeric structures can be formed through the introduction of linking groups. This could be achieved by using a diamine in the initial condensation reaction with two equivalents of 2,3,4-trimethoxybenzaldehyde (B140358), or by reacting a dialdehyde (B1249045) with two equivalents of aniline. Dimerization can also be induced through intermolecular interactions such as hydrogen bonding, as has been observed in the crystal structures of some Schiff base complexes. mdpi.comnih.govresearchgate.net

Polymeric Analogues: Poly(Schiff base)s, also known as poly(azomethine)s, are a class of polymers that can be synthesized via the polycondensation of diamines with dialdehydes. researchgate.netmdpi.com This approach could be adapted to create polymeric analogues of this compound by using a di-functional aniline or benzaldehyde (B42025) derivative in a polymerization reaction. These polymers often exhibit interesting thermal and electronic properties. researchgate.netresearchgate.net

Table of Mentioned Compounds

Compound Name
This compound
2,3,4-Trimethoxybenzaldehyde
Aniline
N-salicylidene-m-methyl aniline
(E)-4-bromo-N-(2,3-dimethoxybenzylidene)aniline
(E)-N-(2,3,4-trimethoxy-6-methylbenzylidene)aniline

Coordination Chemistry and Metal Complexation of N 2,3,4 Trimethoxybenzylidene Aniline

Ligand Properties and Coordination Modes

The coordination behavior of N-(2,3,4-Trimethoxybenzylidene)aniline is dictated by the presence of key functional groups that can donate electron pairs to a metal center. The primary coordination site is the imine nitrogen atom (-C=N-), which possesses a lone pair of electrons. Furthermore, the methoxy (B1213986) groups (-OCH₃) on the benzylidene ring can also participate in coordination, potentially leading to varied and interesting chelation behaviors.

Chelation Behavior with Transition Metal Ions

This compound is anticipated to act as a versatile ligand for transition metal ions. While specific studies on this ligand are limited, the behavior of analogous Schiff bases suggests that it can coordinate to metal ions in a monodentate fashion through the imine nitrogen. researchgate.netarcjournals.orgsemanticscholar.orgedu.krd However, the presence of the ortho-methoxy group on the benzylidene ring opens up the possibility of bidentate chelation, where the oxygen atom of the methoxy group and the imine nitrogen atom coordinate to the same metal center, forming a stable five-membered chelate ring. This mode of coordination is common for Schiff bases with donor groups in close proximity to the imine nitrogen. uchile.cl

The electronic properties of the aniline (B41778) ring and the steric bulk of the trimethoxybenzylidene moiety will also influence the coordination geometry and the stability of the resulting complexes. The formation of both mononuclear and polynuclear complexes is conceivable, depending on the metal-to-ligand ratio and the reaction conditions employed. uchile.cl

Interactions with Lanthanide and Actinide Elements

The coordination chemistry of this compound with f-block elements, namely lanthanides and actinides, remains a largely unexplored area. However, the known affinity of these hard Lewis acidic metal ions for oxygen and nitrogen donor ligands suggests that complexation is feasible. nih.govrsc.org The interaction would likely involve the imine nitrogen and one or more of the methoxy oxygen atoms.

For lanthanide ions, coordination can lead to complexes with high coordination numbers and interesting photophysical properties. arabjchem.org In the case of actinides, the nature of the bonding is expected to have a greater degree of covalency compared to lanthanides, which could lead to unique structural and electronic properties. capes.gov.br The steric hindrance provided by the bulky ligand could also play a significant role in determining the stoichiometry and geometry of the resulting f-block metal complexes. nih.gov

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes of this compound would typically involve the reaction of the Schiff base with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of analytical and spectroscopic techniques to elucidate their structure and properties.

Mononuclear and Polynuclear Complex Formation

The synthesis of metal complexes of this compound can be hypothetically achieved by reacting the ligand with various metal salts. For instance, a mononuclear complex could be synthesized by reacting one equivalent of a metal(II) chloride salt with two equivalents of the ligand in a solvent like methanol (B129727) or ethanol (B145695), potentially leading to a complex with the general formula [M(L)₂Cl₂], where L is the Schiff base ligand. semanticscholar.orgbiointerfaceresearch.com

The formation of polynuclear complexes might be favored under different stoichiometric conditions or with the use of bridging ancillary ligands. The trimethoxy substitution pattern on the benzylidene ring could also influence the aggregation of mononuclear units into more complex structures.

Table 1: Hypothetical Synthesis of a Mononuclear Ni(II) Complex

Reactants Stoichiometry (M:L) Solvent Reaction Conditions Hypothetical Product
NiCl₂·6H₂O1:2MethanolReflux, 4 hours[Ni(this compound)₂Cl₂]

This table is a hypothetical representation based on general synthetic methods for similar Schiff base complexes. semanticscholar.org

X-ray Crystallography of Metal Complexes

While no crystal structures of metal complexes of this compound are currently available in the searched databases, crystallographic data for the free ligand itself provides valuable insight into its solid-state conformation. nih.gov The molecule adopts a trans configuration about the C=N double bond, and the two aromatic rings are not coplanar.

Table 2: Crystallographic Data for (E)-N-(2,3,4-trimethoxy-6-methylbenzylidene)aniline

Parameter Value Reference
FormulaC₁₈H₂₁NO₃ nih.gov
Crystal SystemMonoclinic nih.gov
Space GroupP2₁/n nih.gov
a (Å)7.7239 (9) nih.gov
b (Å)27.287 (2) nih.gov
c (Å)8.4128 (11) nih.gov
β (°)111.529 (2) nih.gov
V (ų)1649.4 (3) nih.gov

This data for a closely related derivative highlights the structural parameters of the ligand, which would be altered upon coordination to a metal ion. X-ray diffraction studies of the metal complexes would be crucial to definitively determine the coordination geometry, bond lengths, and angles.

Spectroscopic Characterization (EPR, UV-Vis, IR) of Metal Complexes

The characterization of metal complexes of this compound would rely heavily on spectroscopic methods.

Infrared (IR) Spectroscopy: The IR spectrum of the free ligand would show a characteristic band for the C=N stretching vibration. arcjournals.orgiiste.orgmdpi.com Upon complexation, this band would be expected to shift to a lower or higher frequency, indicating the coordination of the imine nitrogen to the metal ion. New bands in the far-IR region would also appear, corresponding to the M-N and M-O stretching vibrations, providing direct evidence of coordination. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of the Schiff base would exhibit absorption bands corresponding to π-π* and n-π* transitions. semanticscholar.org Upon complexation, these bands may shift, and new bands may appear in the visible region due to d-d transitions for transition metal complexes or f-f transitions for lanthanide complexes. libretexts.orglibretexts.org These new bands provide information about the electronic structure and geometry of the metal center.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes with unpaired electrons (e.g., Cu(II), Co(II)), EPR spectroscopy would be a powerful tool to probe the magnetic properties and the environment of the metal ion. researchgate.net The g-values and hyperfine coupling constants obtained from the EPR spectrum can provide detailed information about the coordination geometry and the nature of the metal-ligand bonding.

Table 3: Expected Spectroscopic Shifts Upon Complexation

Spectroscopic Technique Free Ligand (Hypothetical) Metal Complex (Hypothetical) Interpretation
IR (cm⁻¹) ν(C=N) at ~1620Shift in ν(C=N)Coordination of imine nitrogen
New bands at < 600Formation of M-N and M-O bonds
UV-Vis (nm) π-π* and n-π* transitionsShifts in ligand bands and new d-d or f-f bandsCoordination and change in electronic environment of the metal ion
EPR No signal (diamagnetic)Signal with characteristic g-valuesPresence of paramagnetic metal center and information on its environment

This table provides a generalized expectation of spectroscopic changes based on the behavior of similar Schiff base complexes. semanticscholar.orgmdpi.comresearchgate.net

Electronic and Magnetic Properties of Metal Complexes

The interaction between the metal ion's d-orbitals and the ligand's donor atoms dictates the electronic and magnetic characteristics of the resulting complexes. These properties are fundamental to understanding their potential in various applications, from molecular magnetism to catalysis.

The spin state of a metal complex, which describes the total spin angular momentum of the unpaired electrons, is a critical property investigated through magnetic susceptibility measurements. For first-row transition metal complexes of ligands like this compound, ions such as cobalt(II), nickel(II), and copper(II) typically form paramagnetic compounds due to the presence of unpaired d-electrons. idosr.org

The effective magnetic moment (μ_eff), calculated from magnetic susceptibility data, provides insight into the number of unpaired electrons and the coordination geometry of the metal center. For instance, Ni(II) complexes in an octahedral environment are expected to have two unpaired electrons and exhibit magnetic moments in the range of 2.9–3.4 Bohr magnetons (B.M.). neliti.com Deviations from these ranges can suggest different geometries or magnetic phenomena like spin-orbit coupling or magnetic exchange interactions between metal centers in polynuclear complexes. nih.gov

Complexes of Co(II) are particularly sensitive to their coordination environment. High-spin octahedral Co(II) complexes typically show magnetic moments between 4.3 and 5.2 B.M., while tetrahedral complexes have moments in the range of 4.2-4.8 B.M. researchgate.net Copper(II) complexes, with a d⁹ configuration, possess one unpaired electron, leading to expected magnetic moments of approximately 1.7-2.2 B.M. researchgate.net Zinc(II) complexes, having a completely filled d-shell (d¹⁰), are diamagnetic and thus exhibit no magnetic moment. idosr.org

Table 1: Representative Magnetic Moment Data for Analogous Schiff Base Metal(II) Complexes

Metal IonExpected Spin State (S)Typical GeometryObserved Magnetic Moment (μ_eff) [B.M.]Reference
Co(II)3/2 (High Spin)Octahedral~4.98 idosr.org
Ni(II)1 (High Spin)Octahedral~3.25 idosr.org
Cu(II)1/2Distorted Octahedral~1.95 idosr.org
Zn(II)0OctahedralDiamagnetic idosr.org

Note: The data presented are for metal complexes with a Schiff base derived from 4-methoxybenzaldehyde (B44291) and 4-methoxyaniline, serving as illustrative examples. idosr.org

In polynuclear complexes, where multiple metal ions are bridged by ligands, magnetic susceptibility measurements can reveal the nature of the magnetic coupling. Antiferromagnetic interactions, where adjacent spins align in opposite directions, lead to a decrease in the χT product upon cooling. semanticscholar.orgnih.gov Conversely, ferromagnetic coupling results in an increase in the χT product at lower temperatures. nih.gov The strength of this interaction is quantified by the exchange coupling constant, J. semanticscholar.org

The electronic structure of metal complexes with this compound is defined by the coordination of the Schiff base to the metal center. The primary donor atom is the imine nitrogen, which acts as a sigma-donor, forming a coordinate bond with the metal ion. researchgate.net This interaction, along with contributions from other donor atoms, lifts the degeneracy of the metal's d-orbitals.

The specific splitting pattern and energy levels of the d-orbitals depend on the coordination geometry (e.g., octahedral, tetrahedral, or square planar). Electronic absorption spectra (UV-Vis) are used to probe these structures, revealing characteristic d-d transitions. For example, octahedral Ni(II) complexes often display multiple absorption bands corresponding to transitions from the ³A₂g ground state to excited states like ³T₂g and ³T₁g. neliti.com

Computational methods, particularly Density Functional Theory (DFT), have become invaluable for elucidating the electronic structure of these complexes. nih.gov DFT calculations can model the molecular orbitals, predict the distribution of electron density, and rationalize the magnetic properties. For example, broken-symmetry DFT calculations are used to estimate the exchange coupling constant (J) in polynuclear complexes and to visualize the spin density distribution, confirming ferromagnetic or antiferromagnetic pathways. nih.gov These theoretical studies complement experimental data to provide a complete picture of the metal-ligand bonding and its consequences on the complex's properties. nih.gov

Catalytic Applications of this compound Metal Complexes

Schiff base metal complexes are renowned for their catalytic activity in a wide array of organic transformations. researchgate.net Their efficacy stems from the ability of the metal center to exist in multiple oxidation states and the tunable steric and electronic environment provided by the ligand. researchgate.net This allows for the precise control of reactivity and selectivity in catalytic cycles.

The mechanism of catalysis by Schiff base metal complexes often involves the metal center acting as a Lewis acid, activating the substrate through coordination. The catalytic cycle typically proceeds through several key steps:

Substrate Activation: The substrate coordinates to the metal center, making it more susceptible to nucleophilic attack or other transformations.

Redox Cycling: The metal ion cycles between different oxidation states. For instance, in oxidation reactions, a Mn(III) catalyst might be reduced to Mn(II) by the substrate and subsequently re-oxidized by an oxidant (like O₂) to regenerate the active catalytic species.

Intermediate Formation: The reaction proceeds via the formation of a catalyst-substrate intermediate. nih.gov Mechanistic investigations using techniques like ESI-mass spectrometry can often detect these transient species, providing direct evidence for the proposed pathway. nih.gov

Product Release: The final product dissociates from the metal center, regenerating the catalyst for the next cycle.

In some systems, a synergistic effect between the metal and other components of the catalyst can enhance activity. For example, Lewis acid sites on a support material can work in concert with a metal center to promote key steps in the reaction, such as the ammonolysis of a Schiff base intermediate in reductive amination reactions. acs.org The rate-determining step is a crucial aspect identified in mechanistic studies, as targeting this step is key to improving catalyst performance. acs.org

While specific catalytic data for this compound complexes is not extensively documented, the behavior of analogous Schiff base complexes demonstrates their vast potential. They have proven effective in a range of important organic reactions.

Oxidation Reactions: Manganese(III)-Schiff base complexes are effective catalysts for the aerobic oxidation of various substrates. They have been shown to catalyze the oxidation of 2-aminophenol (B121084) to 2-aminophenoxazin-3-one and the epoxidation of styrene (B11656) to styrene oxide with high efficiency. nih.gov Copper(II) complexes are also widely used as catalysts in oxidation reactions. researchgate.net

Reduction Reactions: Catalytic reduction is another area where these complexes find use, often involving hydrogenation or transfer hydrogenation processes. researchgate.net

Coupling and Condensation Reactions: Schiff base complexes can facilitate the formation of new carbon-carbon bonds. For example, copper(II) complexes have been successfully employed to catalyze Claisen-Schmidt condensation reactions for the synthesis of chalcones, achieving high yields under mild conditions. mdpi.com

Table 2: Examples of Catalytic Activity of Analogous Schiff Base Metal Complexes

Catalyst TypeReactionSubstrateProductYield (%)Reference
Mn(III)-Schiff Base ComplexAerobic OxidationStyreneStyrene Oxide~75 nih.gov
Mn(III)-Schiff Base ComplexAerobic Oxidation2-Aminophenol2-Aminophenoxazin-3-oneHigh Turnover nih.gov
Cu(II)-Schiff Base ComplexClaisen-Schmidt CondensationBenzaldehyde (B42025) + AcetophenoneChalcone&gt;90 mdpi.com

Note: The data presented are for illustrative purposes and are derived from studies on different, but structurally related, Schiff base complexes.

Applications in Advanced Materials Science Based on N 2,3,4 Trimethoxybenzylidene Aniline

Molecular Recognition and Chemosensing Mechanisms

Schiff bases are well-regarded for their ability to act as chemosensors due to the presence of the imine nitrogen, which can coordinate with various chemical species. The electron-donating methoxy (B1213986) groups on the benzylidene ring of N-(2,3,4-Trimethoxybenzylidene)aniline can further enhance its sensitivity and selectivity.

Selective Detection of Metal Ions and Anions

While direct studies on the chemosensing properties of the parent this compound are limited, the broader class of Schiff bases is widely employed for the detection of metal ions. The imine nitrogen and other potential donor atoms within the molecule can bind to metal ions, leading to a change in the compound's photophysical properties, such as color or fluorescence, which can be observed and quantified. For instance, related Schiff base compounds have been investigated for their ability to selectively detect various metal cations.

Similarly, the design of Schiff bases for anion recognition is an active area of research. A derivative, (E)-4-Bromo-N-(2,3,4-trimethoxybenzylidene)aniline, has been studied in the context of anion sensing. nih.govresearchgate.net The strategic placement of substituents on the aniline (B41778) ring can create a binding pocket suitable for specific anions, leading to a measurable response.

Recognition of Small Organic Molecules via Specific Interactions

The recognition of small organic molecules is another potential application for this compound and its derivatives. The aromatic rings can participate in π-π stacking interactions, while the methoxy groups can form hydrogen bonds with suitable guest molecules. These specific, non-covalent interactions can be harnessed for the selective binding and sensing of various organic compounds. Although direct research on the title compound is not extensively available, the principles of molecular recognition are well-established for similar Schiff base structures.

Photophysical Properties for Optoelectronic Applications

The extended π-conjugated system of this compound endows it with interesting photophysical properties, making it a candidate for applications in optoelectronic devices.

Luminescence Mechanisms and Energy Transfer Processes

Schiff bases often exhibit luminescence, and the emission properties can be tuned by modifying the molecular structure. The trimethoxy substitution on the benzylidene ring is expected to influence the electronic transitions and thus the fluorescence or phosphorescence characteristics of this compound. While detailed photophysical studies on this specific compound are not widely reported, research on related Schiff bases provides insights into their potential luminescent behavior. The possibility of intramolecular charge transfer (ICT) from the electron-rich trimethoxy-substituted ring to the aniline moiety could lead to interesting solvatochromic and emission properties.

Photochromism and Thermochromism for Molecular Switches

Photochromism and thermochromism, the reversible change in color upon exposure to light or heat, respectively, have been observed in some Schiff base compounds. nih.govresearchgate.net This behavior is often attributed to a reversible structural change, such as E/Z isomerization around the C=N double bond or a tautomeric transformation. For instance, the crystal structure of a related compound, (E)-4-Bromo-N-(2,3,4-trimethoxybenzylidene)aniline, has been determined, providing a basis for understanding its solid-state properties. nih.govresearchgate.net Such chromic materials have potential applications as molecular switches in optical data storage and smart windows.

Liquid Crystalline Behavior and Phase Transitions

The rod-like molecular shape of N-benzylideneaniline derivatives makes them promising candidates for liquid crystalline materials. The introduction of flexible alkoxy chains can promote the formation of various mesophases.

While there is no specific data on the liquid crystalline properties of this compound itself, studies on analogous compounds with different substitution patterns have demonstrated the potential for this class of materials to exhibit liquid crystallinity. For example, the synthesis and characterization of (E)-3(or 4)-(alkyloxy)-N-{(trifluoromethyl)benzylidene}aniline derivatives have shown that these compounds can exhibit nematogenic phases. nih.gov The molecular structure of this compound, with its rigid core and potential for intermolecular interactions, suggests that with appropriate modification, it could be a valuable component in the design of new liquid crystalline materials. The crystal structures of closely related compounds like (E)-N-(2,3,4-Trimethoxy-6-methylbenzylidene)aniline and (E)-4-Methyl-N-(2,3,4-trimethoxy-6-methylbenzylidene)aniline have been elucidated, providing insights into the molecular packing and intermolecular forces that could influence mesophase formation. researchgate.netnih.govnih.govdoaj.org

Molecular Alignment and Anisotropy Studies

The molecular structure of this compound, featuring two aromatic rings linked by an imine bridge, provides the essential rigidity and rod-like shape necessary for liquid crystal behavior. Molecular alignment in such systems is a collective phenomenon where the longitudinal axes of the molecules orient themselves in a parallel or near-parallel arrangement. researchgate.net This orientational order is the source of anisotropy in the material's physical properties, such as its optical and dielectric constants.

The degree of alignment and the resulting anisotropy are influenced by several factors inherent to the molecule's structure. The trimethoxy substitution on one of the phenyl rings plays a significant role. These groups can affect the molecule's polarity, polarizability, and steric interactions, which in turn dictates the strength of the intermolecular forces that drive alignment. researchgate.netmdpi.com For instance, the presence of polarizable atoms can increase intermolecular interactions, promoting mesophase stability. mdpi.com In the solid state, derivatives of this compound show significant dihedral angles between the two aromatic rings, such as 54.6(2)° in the 6-methyl derivative and 64.02(6)° in the 4-bromo derivative. doaj.orgnih.gov This inherent twist in the molecular conformation will influence the packing and alignment in any potential mesophase.

Computational studies, often employing Density Functional Theory (DFT), are used to correlate molecular structure with mesomorphic properties. These studies can predict parameters like dipole moment and polarizability, which are crucial for understanding how the molecules will respond to external fields and how they will align with respect to one another. nih.govnih.gov For example, in related Schiff base systems, increasing the length of an alkyl chain has been shown to systematically increase polarizability, affecting the stability of the resulting liquid crystal phases. nih.gov

Mesophase Characterization (e.g., Nematic, Smectic)

Thermotropic liquid crystals exhibit different phases (mesophases) as a function of temperature. The most common for rod-like molecules like Schiff bases are the nematic and smectic phases. mdpi.com

Nematic (N) Phase: In the nematic phase, the molecules have long-range orientational order but no long-range positional order. Their centers of gravity are randomly distributed, similar to a conventional liquid. greyhoundchrom.commdpi.com This phase is the least ordered and typically occurs at higher temperatures. Many Schiff bases are known to exhibit enantiotropic nematic phases, meaning the phase is thermodynamically stable upon both heating and cooling. mdpi.comnih.gov

Smectic (Sm) Phase: At lower temperatures, some liquid crystals transition into more ordered smectic phases. In these phases, molecules maintain their orientational order and also exhibit a degree of positional order, arranging themselves into layers. mdpi.commdpi.com Several types of smectic phases exist, such as Smectic A (SmA), where the molecules are aligned perpendicular to the layer planes, and Smectic C (SmC), where they are tilted. mdpi.com The formation of smectic phases is promoted by specific molecular features, such as long flexible chains and strong lateral intermolecular interactions that encourage layered packing. researchgate.net

The mesomorphic behavior of Schiff bases is highly sensitive to their molecular structure. The type of phase and the transition temperatures are determined by factors like the length of terminal alkyl chains and the presence of lateral substituents. researchgate.netnih.gov While specific mesophase data for this compound is not extensively documented, studies on analogous compounds provide insight into its potential behavior. For example, the introduction of different terminal alkoxy chains can induce nematic or smectic phases, with longer chains generally favoring the more ordered smectic phases. researchgate.net

Table 1: Influence of Molecular Structure on Mesophase Behavior in Selected Schiff Base Liquid Crystals. Note: This data is for analogous compounds, not this compound itself, and serves to illustrate general principles.
Compound SeriesKey Structural FeatureObserved MesophasesGeneral Trend/ObservationReference
(E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)anilineVarying alkoxy chain length (n=6, 8, 16)Smectic A (SmA)All derivatives were purely smectogenic, with phase stability dependent on chain length. nih.gov
N-{(n-alkoxy-4''-bezoyloxy)-4'-benzylidene}-4-butyl anilineVarying alkoxy chain length (n=1-8)Nematic, SmecticShort chains (n=1,2) were non-mesogenic. Intermediate chains (n=3-6) showed nematic phases, while long chains (n=7,8) induced smectic phases. researchgate.net
4-((2′-chlorophenylimino)methyl)phenyl-4″-alkoxy benzoatesLateral Chloro-substituentNematic (N)All derivatives showed a wide, stable enantiotropic nematic phase. The lateral substituent influences conformation and mesomorphic properties. mdpi.com

Self-Assembly and Supramolecular Architectures

Self-assembly is the process by which molecules spontaneously organize into ordered structures through non-covalent interactions. mdpi.com For liquid crystals, this process is fundamental to the formation of mesophases. ccspublishing.org.cn Schiff bases are excellent candidates for building supramolecular architectures due to their defined geometry and ability to engage in various intermolecular interactions. mdpi.comnih.gov

Formation of Hierarchical Structures

Liquid crystals are prime examples of materials that form hierarchical structures, where organization exists on multiple length scales. ccspublishing.org.cnmdpi.com At the most basic level, individual molecules of this compound self-assemble into locally ordered domains. In a smectic phase, for instance, this assembly results in distinct layers. mdpi.com These layers can then be organized into more complex, larger-scale structures, such as focal conic domains or fan-like textures, which are observable under a polarizing optical microscope. ccspublishing.org.cnresearchgate.net

The formation of these hierarchies is driven by the system's tendency to minimize its free energy. The specific architecture that emerges depends on the intrinsic properties of the molecule, such as its shape and the nature of its intermolecular forces, as well as external conditions like temperature and confinement. ccspublishing.org.cn The trimethoxy groups on the this compound molecule can be expected to significantly influence the packing and layering, thereby directing the formation of specific hierarchical assemblies.

Non-Covalent Interactions in Self-Assembled Systems

The stability and structure of self-assembled systems are governed by a network of non-covalent interactions. numberanalytics.com While weaker than covalent bonds, these interactions are highly directional and collectively determine the final supramolecular architecture. numberanalytics.comrsc.org In the context of this compound, several types of non-covalent interactions are critical.

Crystallographic studies on closely related derivatives provide direct evidence for these interactions in the solid state, which are also expected to play a crucial role in the liquid crystalline state. For example, the crystal structure of (E)-N-(2,3,4-Trimethoxy-6-methylbenzylidene)aniline is stabilized by weak π-π and C-H···π interactions. nih.govresearchgate.net

π-π Stacking: These interactions occur between the aromatic rings of adjacent molecules. The electron-rich π systems of the phenyl rings in this compound can stack upon each other, contributing significantly to the cohesion of the assembly. rsc.orgresearchgate.net

Hydrogen Bonds: While lacking classical hydrogen bond donors (like -OH or -NH), the molecule can participate in weaker C-H···O and C-H···N hydrogen bonds. researchgate.net The oxygen atoms of the methoxy groups and the nitrogen of the imine group can act as hydrogen bond acceptors for hydrogen atoms on the aromatic rings of neighboring molecules.

These interactions work in concert to direct the self-assembly process, influencing everything from the dihedral angle between the phenyl rings to the large-scale arrangement of molecules into layers and other hierarchical structures. rsc.orgrsc.org

Table 2: Non-Covalent Interactions Observed in the Crystal Structures of this compound Derivatives.
CompoundInteraction TypeGeometric ParametersSignificanceReference
(E)-N-(2,3,4-Trimethoxy-6-methylbenzylidene)anilineπ-π StackingCentroid-Centroid distance: 4.236(1) Å; Interplanar distance: 3.523(1) ÅStabilizes the crystal packing through interactions between phenyl rings. nih.gov
C-H···O Hydrogen BondsH···O distances: 2.32 - 2.53 ÅIntramolecular and intermolecular bonds involving methoxy groups that influence conformation and packing. nih.gov
(E)-4-Bromo-N-(2,3,4-trimethoxybenzylidene)anilineC=N Bond ConfigurationAdopts an E configuration.Defines the overall molecular shape. nih.gov
Dihedral AngleAngle between aromatic rings: 64.02 (6)°Indicates a significant twist in the molecular structure, affecting packing efficiency. nih.gov
N-(2,3,4-trimethoxy-6-methylbenzylidene)-2-methyl-benzenamineC-H···O Hydrogen Bonds and π-π StackingNot specified in detail, but noted as stabilizing the crystal structure.These interactions are key to the formation of the solid-state assembly. researchgate.net

Mechanistic and Theoretical Aspects of Biological Interactions Involving N 2,3,4 Trimethoxybenzylidene Aniline

Computational Docking Studies with Macromolecular Targets

Predicted Binding Modes and Interaction Energies with Enzymes

No published studies were identified that have performed computational docking of N-(2,3,4-Trimethoxybenzylidene)aniline with any enzymatic targets. Consequently, there is no data available on its predicted binding modes or interaction energies.

Theoretical DNA Intercalation and Groove Binding Models

There is no available research on the theoretical modeling of this compound's interaction with DNA. Therefore, no information exists regarding its potential for DNA intercalation or groove binding.

In Vitro Mechanistic Studies of Biochemical Pathways

Enzyme Inhibition Mechanism Elucidation (e.g., reversible/irreversible, competitive/non-competitive)

No in vitro studies have been published that investigate the enzyme inhibition properties of this compound. As a result, there is no information to elucidate any potential mechanisms of enzyme inhibition.

Mechanistic Insights into Interaction with Cellular Components

There is a lack of published research on the mechanistic interactions of this compound with any cellular components.

Future Research Directions and Emerging Paradigms for N 2,3,4 Trimethoxybenzylidene Aniline

Exploration of Novel Synthetic Methodologies

The traditional synthesis of Schiff bases involves the condensation of an amine and a carbonyl compound, often with acid or base catalysis and heat. researchgate.net Future research for N-(2,3,4-Trimethoxybenzylidene)aniline should pivot towards more sustainable and efficient synthetic strategies that offer higher yields, easier purification, and a reduced environmental footprint. mdpi.comnih.gov

Emerging paradigms in green chemistry are particularly relevant. nih.gov The use of natural, biodegradable catalysts, such as Kinnow peel powder, has been shown to effectively catalyze Schiff base reactions at room temperature in minutes, offering a cost-effective and eco-friendly alternative to conventional catalysts. nih.govnih.gov Similarly, developing solvent-free reaction conditions or employing green solvents like ethanol (B145695) can significantly reduce hazardous waste. pjoes.comnih.gov The exploration of bifunctional catalysts, which can facilitate multiple reaction steps, also presents a promising avenue for streamlining synthesis. mdpi.com

Table 1: Potential Novel Synthetic Methodologies

Methodology Description Potential Advantages Relevant Findings
Green Catalysis Use of natural, biodegradable catalysts (e.g., fruit peels) or environmentally benign catalysts (e.g., P₂O₅/Al₂O₃). mdpi.comnih.gov Low cost, reduced toxicity, simple operation, high yield. mdpi.comnih.gov Kinnow peel powder has been used as an effective catalyst for N-Benzylideneaniline synthesis, achieving an 85% yield in 3 minutes at room temperature. nih.gov
Solvent-Free Synthesis Conducting the condensation reaction between 2,3,4-trimethoxybenzaldehyde (B140358) and aniline (B41778) without a solvent, often with mechanical grinding or minimal heating. Reduces volatile organic compound (VOC) emissions, simplifies product isolation, and can lead to higher reaction rates. mdpi.com P₂O₅ and Al₂O₃ mixtures have been used to catalyze Schiff base synthesis from carbonyls and primary amines under solvent-free conditions. mdpi.com
Microwave-Assisted Synthesis Utilizing microwave irradiation to accelerate the reaction. Drastically reduces reaction times, often improves yields, and allows for greater control over reaction conditions. This technique is a known method for accelerating many organic reactions, including imine formation.

| Flow Chemistry | Performing the synthesis in a continuous flow reactor. | Enhanced safety, better heat and mass transfer, improved reproducibility, and potential for automated, large-scale production. | Flow setups allow for precise control over reaction parameters, which is critical for optimizing yield and purity. |

Development of Advanced Analytical Techniques for In Situ Studies

Understanding the formation mechanism and kinetics of this compound is crucial for optimizing its synthesis and application. Future research must move beyond simple post-reaction characterization and embrace advanced analytical techniques capable of real-time, in situ monitoring.

Benchtop Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful tool for online reaction monitoring. magritek.commagritek.com By setting up a flow system from the reaction vessel to the NMR spectrometer, it is possible to track the disappearance of reactants (2,3,4-trimethoxybenzaldehyde and aniline) and the appearance of the imine product and any intermediates in real-time. magritek.commagritek.com This provides invaluable data for kinetic modeling and mechanistic elucidation. magritek.com

Another promising technique is Surface-Enhanced Raman Scattering (SERS). SERS provides ultra-high sensitivity, allowing for the detection of molecules at very low concentrations. mdpi.com A SERS-active substrate could be used to monitor the Schiff base reaction, providing a detailed vibrational fingerprint of the C=N bond formation as it happens. mdpi.com This method has been successfully used to monitor other Schiff base reactions with high precision and speed. mdpi.com

Table 2: Advanced Analytical Techniques for In Situ Analysis

Technique Principle Application to this compound
Benchtop NMR Real-time tracking of changes in the chemical environment of atomic nuclei (¹H, ¹³C) during a reaction. magritek.com Monitor the consumption of aldehyde and amine protons and the formation of the azomethine proton signal to determine reaction kinetics and identify intermediates. magritek.com
SERS Enhancement of Raman signals for molecules adsorbed on nanostructured metal surfaces. mdpi.com Detect the formation of the C=N bond with high sensitivity, potentially at the single-molecule level, to study surface-catalyzed reactions or trace-level formation. mdpi.com

| UV-Vis Spectroscopy | Continuous monitoring of changes in electronic absorption spectra as conjugated systems are formed or altered. ajol.info | Track the formation of the conjugated imine system by observing the appearance of new absorption bands. researchgate.netajol.info |

Integration into Hybrid Material Systems

A significant frontier for this compound is its use as a functional organic component in organic-inorganic hybrid materials. inoe.ro Such materials can synergistically combine the properties of both components, leading to novel applications in optics, sensing, and catalysis. inoe.romdpi.com

One approach involves covalently linking the Schiff base into a silica (B1680970) network using sol-gel technology. inoe.ro The aniline or benzaldehyde (B42025) precursor could be functionalized with a trialkoxysilyl group, allowing it to co-condense with precursors like tetraethoxysilane (TEOS). This would create a rigid, transparent matrix with dispersed, covalently bonded Schiff base units, potentially yielding materials with unique luminescent properties. inoe.ro

Another emerging paradigm is the combination of Schiff bases with nanomaterials. mdpi.commdpi.com this compound could be adsorbed onto or used to functionalize the surface of metal nanoparticles (e.g., gold, silver) or semiconductor quantum dots. mdpi.com The interaction between the Schiff base's electronic system and the nanoparticle's plasmonic or quantum-confined properties could lead to enhanced fluorescence, new catalytic activities, or advanced chemosensors. nih.govmdpi.com

Table 3: Emerging Hybrid Material Systems

Hybrid System Integration Method Potential Functionality
Silica-Based Hybrids Sol-gel process with silylated Schiff base precursors. inoe.ro Enhanced thermal and chemical stability, solid-state luminescence, optical sensors. inoe.ro
Nanoparticle Composites Adsorption or covalent attachment to metal or semiconductor nanoparticles (e.g., Ag, TiO₂, PbS QDs). mdpi.com Photo-activated systems, enhanced catalytic efficiency, chiroptical materials, sensitive chemosensors. mdpi.com

| Metal-Organic Frameworks (MOFs) | Use as a functional ligand to build porous, crystalline frameworks with metal ions. wikipedia.org | Gas storage and separation, heterogeneous catalysis, drug delivery. wikipedia.org |

Deepening Understanding of Structure-Reactivity Relationships

Predicting the properties and activity of this compound and its derivatives is key to designing molecules for specific applications. Future work should focus on developing robust Quantitative Structure-Activity Relationship (QSAR) models. nih.govmdpi.com QSAR studies establish mathematical relationships between the chemical structure of a compound and its biological or chemical activity. jocpr.comresearchgate.net

For this compound, QSAR models could be built to predict its potential as an antimicrobial agent, an anticancer compound, or a corrosion inhibitor by correlating its activity with calculated molecular descriptors (e.g., electronic, topological, geometrical). nih.govnih.gov Such models can guide the synthesis of new derivatives with enhanced activity by suggesting optimal substitutions on the aromatic rings. mdpi.com

These computational studies are strongly supported by experimental data. The crystal structure of derivatives like (E)-4-Bromo-N-(2,3,4-trimethoxybenzylidene)aniline has been determined, revealing key structural parameters such as the dihedral angle between the two aromatic rings (64.02°). researchgate.netnih.gov This empirical data is invaluable for validating and refining the computational models developed through methods like Density Functional Theory (DFT), which can calculate HOMO-LUMO energy gaps and other reactivity parameters. ajol.infodergipark.org.tr

Interdisciplinary Approaches in Chemical Biology and Material Science

The future of this compound lies at the intersection of multiple scientific disciplines. Its inherent chemical properties make it a candidate for a wide range of applications that span from biology to materials engineering.

In chemical biology , Schiff bases are known to be crucial intermediates in enzymatic reactions and can exhibit a range of biological activities. wikipedia.orgyoutube.com Research should explore the potential of this compound as a fluorescent probe for detecting metal ions or as a core structure for developing new therapeutic agents. nih.govrsc.org The trimethoxy substitution pattern may confer specific binding properties or cell permeability that could be exploited in drug design or for live-cell imaging. rsc.org

In material science , the compound's conjugated C=N bond and aromatic rings make it a building block for functional materials. researchgate.netnih.gov Its derivatives can be used as ligands to create coordination complexes with interesting catalytic or magnetic properties. nih.gov Further research could investigate its use in creating novel dyes, liquid crystals, or as a component in photochromic and thermochromic systems, where the structure changes reversibly in response to light or heat. researchgate.net

This interdisciplinary approach ensures that fundamental chemical knowledge is translated into practical, high-impact applications, driving innovation in both life sciences and advanced materials.

Q & A

Q. What are the standard synthetic routes for preparing N-(2,3,4-Trimethoxybenzylidene)aniline, and how can reaction conditions be optimized?

this compound, a Schiff base, is typically synthesized via condensation of 2,3,4-trimethoxybenzaldehyde with aniline under acidic or catalytic conditions. Optimization involves adjusting molar ratios (e.g., 1:1 aldehyde-to-amine), solvent selection (ethanol or methanol for reflux), and catalysts (e.g., acetic acid or Pd/NiO for reductive amination). Purification via recrystallization or column chromatography ensures product integrity. Similar methodologies are validated in studies on structurally related compounds, such as 2,3-Dimethyl-N-[(E)-2,4,5-trimethoxybenzylidene]aniline, where reaction yields exceeded 95% under controlled conditions .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • Spectroscopy : Use 1H^1H and 13C^{13}C-NMR to confirm imine bond formation (δ ~8.3 ppm for CH=N) and methoxy group integration (δ ~3.8–3.9 ppm). FT-IR can validate C=N stretching (~1600–1640 cm1^{-1}) .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) resolves molecular geometry. For example, related compounds show bond angles of ~120° for methoxy groups and planar imine linkages. ORTEP-3 graphical interfaces aid in visualizing hydrogen-bonding networks .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

Combine chromatographic (HPLC, TLC) and thermal (DSC, TGA) analyses. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 316.14 for C16_{16}H17_{17}NO4_4). Purity ≥95% is achievable via repeated recrystallization in ethanol/water mixtures, as demonstrated for analogs like 4-Chloro-N-(3,4,5-trimethoxybenzylidene)aniline .

Advanced Research Questions

Q. How should researchers address discrepancies in reported biological activity data (e.g., IC50_{50}50​ variations) for this compound derivatives?

Discrepancies in enzyme inhibition data (e.g., acetylcholinesterase IC50_{50} values) may arise from assay conditions (pH, temperature) or structural analogs. To resolve these:

  • Standardize assays : Use identical enzyme sources (e.g., human recombinant AChE) and substrate concentrations.
  • Validate kinetics : Determine inhibition constants (Ki_i) via Lineweaver-Burk plots. For example, dimethoxy analogs exhibit Ki_i values of 13.62–33.00 nM, suggesting competitive inhibition .
  • Compare substituent effects : Methoxy positioning (2,3,4- vs. 3,4,5-) impacts steric hindrance and binding affinity .

Q. What role do intermolecular interactions (e.g., hydrogen bonding, π-π stacking) play in the crystal packing and stability of this compound?

Crystal structures reveal C–H···O hydrogen bonds between methoxy oxygen and aromatic protons (e.g., 2.85–3.10 Å distances), stabilizing layered packing. π-π interactions between benzene rings (centroid distances ~3.8 Å) further enhance lattice cohesion. These features correlate with thermal stability (decomposition >200°C) and solubility trends in polar solvents .

Q. What strategies can be employed to correlate the electronic effects of substituents (e.g., methoxy groups) with the compound's reactivity in catalytic systems?

  • Electron-donating groups : Methoxy substituents increase electron density at the imine bond, enhancing nucleophilic attack in catalytic hydrogenation.
  • DFT calculations : Model HOMO-LUMO gaps to predict reactivity. For example, 2,3,4-trimethoxy substitution lowers LUMO energy by ~0.5 eV compared to non-methoxy analogs, favoring redox activity .
  • Experimental validation : Use Pd/NiO catalysts for reductive amination, achieving >90% yield under mild conditions (25°C, H2_2 atmosphere) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.